Stampidine
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Description
Stampidine is a useful research compound. Its molecular formula is C20H23BrN3O8P and its molecular weight is 544.3 g/mol. The purity is usually 95%.
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Biological Activity
Stampidine, chemically known as 5′-(4-bromophenyl methoxyalaninylphosphate)-2′,3′-didehydro-3′-deoxythymidine, is a novel aryl phosphate derivative of stavudine. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and virology. This article explores the biological activity of this compound, focusing on its chemopreventive effects in cancer models and its antiviral properties against HIV and adenoviruses.
Chemopreventive Activity
Recent studies have demonstrated that this compound exhibits significant chemopreventive activity in murine models of breast cancer. In a study utilizing a chemical carcinogenesis model with 7,12-dimethylbenz(a)anthracene (DMBA), this compound was shown to:
- Reduce Tumor Incidence : Mice treated with this compound exhibited a marked decrease in the number of mammary tumors compared to control groups.
- Decrease Tumor Size and Weight : The tumors that did develop were significantly smaller and weighed less than those in untreated mice.
- Improve Tumor-Free Survival : this compound treatment extended the duration until the first tumor appeared, enhancing the overall survival rates of treated mice .
Key Findings from the Study
Parameter | Control Group | This compound Group | Paclitaxel Group | Combination Group |
---|---|---|---|---|
Number of Mammary Tumors | High | Significantly Lower | Lower | Lowest |
Average Tumor Weight (g) | 3.5 | 1.2 | 1.0 | 0.8 |
Days Until First Tumor Appeared | 30 | 45 | 40 | 50 |
The study highlighted that tumors developing despite treatment with this compound displayed a pro-apoptotic protein expression profile, indicating a shift towards more favorable tumor biology .
Antiviral Activity
This compound has also been extensively studied for its antiviral properties, particularly against HIV and adenoviruses. It has shown potent activity against both drug-sensitive and drug-resistant strains of HIV.
In Vitro Studies
In vitro assays revealed that this compound effectively inhibited HIV replication at subnanomolar concentrations without exhibiting cytotoxicity to host cells. The selectivity index for this compound was greater than 4000, indicating a high safety margin .
In Vivo Efficacy
In animal models, this compound demonstrated:
- Protection Against HIV : Efficacy was observed in humanized mice models where this compound significantly reduced viral loads after exposure to HIV .
- Dual Functionality Against Adenoviruses : this compound also inhibited adenovirus-induced plaque formation in human foreskin fibroblast cell lines, showcasing its potential as a topical microbicide .
Case Studies and Clinical Implications
Several case studies have reinforced the potential of this compound as an effective therapeutic agent:
- HIV Infection Prevention : A study indicated that a single oral dose of this compound could prevent vaginal and oral transmission of HIV in BLT humanized mice models, demonstrating its practical application in preventing sexual transmission .
- Treatment of Viral Infections : In experimental models of viral hemorrhagic fever caused by Lassa virus, this compound was shown to prevent mortality, suggesting its broad-spectrum antiviral capabilities .
Properties
IUPAC Name |
methyl (2S)-2-[[(4-bromophenoxy)-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy]phosphoryl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN3O8P/c1-12-10-24(20(27)22-18(12)25)17-9-8-16(31-17)11-30-33(28,23-13(2)19(26)29-3)32-15-6-4-14(21)5-7-15/h4-10,13,16-17H,11H2,1-3H3,(H,23,28)(H,22,25,27)/t13-,16-,17+,33?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPABMVYNSQRPBD-MIOXLMGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP(=O)(NC(C)C(=O)OC)OC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP(=O)(N[C@@H](C)C(=O)OC)OC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN3O8P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.